molecular formula C20H23ClN2O3 B11194534 N-(2-chlorobenzyl)-2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxamide

N-(2-chlorobenzyl)-2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxamide

Cat. No.: B11194534
M. Wt: 374.9 g/mol
InChI Key: KSEYNCVHMSAGGT-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxamide is a complex organic compound with a unique structure that includes a chlorobenzyl group, an ethoxy group, and a hexahydropyrido[1,2-a]azepine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common route involves the reaction of 2-chlorobenzylamine with ethyl 2-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxylate under specific conditions to form the desired product. The reaction conditions often include the use of a suitable solvent, such as toluene, and a catalyst, such as triethylamine, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzyl derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions, such as enzyme inhibition or receptor binding.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl-substituted azepines and related heterocyclic compounds. Examples include:

    Carbamazepine: A well-known anticonvulsant with a similar azepine ring structure.

    Oxcarbazepine: A derivative of carbamazepine with improved pharmacokinetic properties.

    Dibenz[b,f]azepine: Another related compound with applications in medicinal chemistry.

Uniqueness

N-(2-chlorobenzyl)-2-ethoxy-4-oxo-4,6,7,8,9,10-hexahydropyrido[1,2-a]azepine-1-carboxamide is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-ethoxy-4-oxo-7,8,9,10-tetrahydro-6H-pyrido[1,2-a]azepine-1-carboxamide

InChI

InChI=1S/C20H23ClN2O3/c1-2-26-17-12-18(24)23-11-7-3-4-10-16(23)19(17)20(25)22-13-14-8-5-6-9-15(14)21/h5-6,8-9,12H,2-4,7,10-11,13H2,1H3,(H,22,25)

InChI Key

KSEYNCVHMSAGGT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=O)N2CCCCCC2=C1C(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

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